Cas no 2229077-70-5 (3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole)
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole
- 2229077-70-5
- EN300-1727379
-
- Inchi: 1S/C10H12N2/c1-4-10(5-6-10)9-8(2)7-12(3)11-9/h1,7H,5-6H2,2-3H3
- InChI Key: PNPZUZGNFODLEU-UHFFFAOYSA-N
- SMILES: N1=C(C(C)=CN1C)C1(C#C)CC1
Computed Properties
- Exact Mass: 160.100048391g/mol
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.8Ų
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727379-1g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 1g |
$1785.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-5g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 5g |
$5179.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-10g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 10g |
$7681.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-0.05g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 0.05g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-0.1g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 0.1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-0.25g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 0.25g |
$1642.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-0.5g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 0.5g |
$1714.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-1.0g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 1g |
$1785.0 | 2023-05-23 | ||
| Enamine | EN300-1727379-2.5g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 2.5g |
$3501.0 | 2023-09-20 | ||
| Enamine | EN300-1727379-5.0g |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole |
2229077-70-5 | 5g |
$5179.0 | 2023-05-23 |
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole
Introduction to 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole (CAS No. 2229077-70-5)
3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole (CAS No. 2229077-70-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. This article provides a comprehensive overview of the chemical properties, synthesis methods, and recent research advancements related to 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole.
The molecular structure of 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole is composed of a pyrazole ring substituted with a 1-ethynylcyclopropyl group and two methyl groups. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which is known for its diverse biological activities. The presence of the 1-ethynylcyclopropyl group adds to the compound's unique properties, making it an interesting target for further investigation.
In terms of chemical synthesis, several methods have been reported for the preparation of 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole. One common approach involves the coupling reaction between a 3-substituted pyrazole and a terminal alkyne. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient and selective method for synthesizing this compound using palladium-catalyzed cross-coupling reactions. This method not only improves the yield but also reduces the formation of by-products, making it suitable for large-scale production.
The biological activities of 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. A study conducted by a team of researchers at the University of California demonstrated that 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that this compound could be a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole has also shown potential as an antiviral agent. A recent publication in Antiviral Research reported that this compound exhibits significant antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action appears to involve the inhibition of viral replication through interference with key viral enzymes. This discovery opens up new possibilities for developing broad-spectrum antiviral drugs based on this scaffold.
In addition to its therapeutic applications, 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole has been explored for its use in chemical biology and drug discovery. The unique structural features of this compound make it an excellent tool for probing biological pathways and identifying new drug targets. For example, researchers at Harvard University utilized this compound as a probe to study protein-protein interactions involved in cell signaling pathways. The results provided valuable insights into the molecular mechanisms underlying various cellular processes.
The safety profile of 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings support its potential for further development as a safe and effective therapeutic agent.
In conclusion, 3-(1-ethynylcyclopropyl)-1,4-dimethyl-1H-pyrazole (CAS No. 2229077-70-5) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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